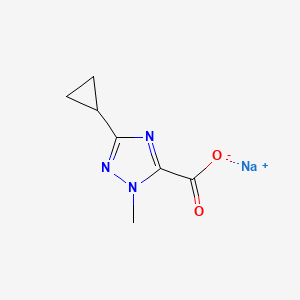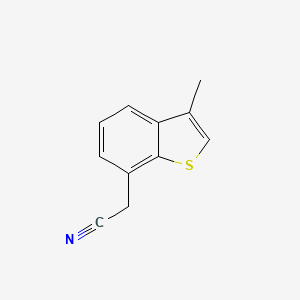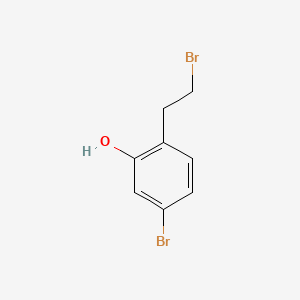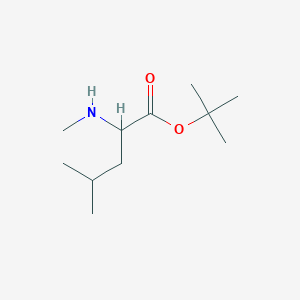
sodium3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C7H9N3O2Na It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can yield different triazole derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparación Con Compuestos Similares
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
3-Cyclopropyl-1-methyl-1H-1,2,4-triazole: A closely related compound with similar chemical properties.
Sodium 1,2,4-triazole-5-carboxylate: Another sodium salt derivative with comparable reactivity.
Uniqueness: Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N3NaO2 |
|---|---|
Peso molecular |
189.15 g/mol |
Nombre IUPAC |
sodium;5-cyclopropyl-2-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Na/c1-10-6(7(11)12)8-5(9-10)4-2-3-4;/h4H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
IKFHEZXEJLWSDS-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=NC(=N1)C2CC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)

amine](/img/structure/B13515310.png)

![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)


